molecular formula C20H20F2N2O2 B2464115 2,6-difluoro-N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)benzamide CAS No. 941905-68-6

2,6-difluoro-N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)benzamide

Cat. No. B2464115
CAS RN: 941905-68-6
M. Wt: 358.389
InChI Key: JVSYVYVSZPAMTO-UHFFFAOYSA-N
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Description

2,6-difluoro-N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)benzamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known by its chemical name, TAK-659.

Scientific Research Applications

Synthesis of Fused Nitrogen Heterocycles

Research has explored the synthesis of various fused nitrogen heterocycles carrying a trifluoromethyl group adjacent to nitrogen, demonstrating the compound's utility in generating complex molecular architectures. These processes often involve radical cyclization, highlighting the compound's role in constructing benzoindolizidinone, indolizidinone, and quinolizidinone derivatives with potential biological activities (Okano, Sakaida, & Eguchi, 1996).

Carbonyl and Acid Surrogates in Organic Reactions

The compound has been used as a carbonyl and acid surrogate in Passerini and Ugi-type reactions. This application is significant for synthesizing α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids, showcasing its versatility in organic synthesis and the potential for creating pharmacologically active molecules (Madhu, Jetti, Narsaiah, & Punna, 2022).

Development of Fluorescent Anion Sensors

The compound's derivatives have been studied for their potential as fluorescent anion sensors, particularly in water. This research underscores the compound's relevance in developing new materials for sensing applications, where specific interactions with anions lead to measurable fluorescent signals, indicating the presence of specific analytes (Dorazco‐González et al., 2014).

Catalysis and Reaction Mechanisms

Studies have also focused on the catalysis and reaction mechanisms involving the compound, particularly in the context of sulfonylation reactions. Such research is pivotal for understanding how the compound can influence the efficiency and selectivity of chemical transformations, contributing to the development of more effective and environmentally friendly synthesis methods (Xia et al., 2016).

Materials Science and Organogelators

In materials science, derivatives of the compound have been investigated as organogelators, capable of forming stable gels in organic solvents and even in perfluorinated compounds. This application demonstrates the compound's potential in creating novel materials with specific properties, such as thixotropy or the ability to gelate specific solvents, which could be useful in various technological applications (Loiseau et al., 2002).

properties

IUPAC Name

2,6-difluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O2/c1-12(2)11-24-17-8-7-14(10-13(17)6-9-18(24)25)23-20(26)19-15(21)4-3-5-16(19)22/h3-5,7-8,10,12H,6,9,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSYVYVSZPAMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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